molecular formula C21H20Cl3N3 B3013671 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321848-35-5

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B3013671
CAS No.: 321848-35-5
M. Wt: 420.76
InChI Key: AHNALRAMTSQXPD-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with chlorophenyl groups through electrophilic aromatic substitution reactions.

    Formation of the piperidine ring: This involves the cyclization of an appropriate precursor, such as a 1,5-diamine, under acidic conditions.

    Final coupling: The chlorophenyl-substituted pyrazole is then coupled with the piperidine ring through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperazine
  • 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]morpholine

Uniqueness

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl3N3/c22-16-3-1-14(2-4-16)13-27-9-7-15(8-10-27)20-12-21(26-25-20)18-6-5-17(23)11-19(18)24/h1-6,11-12,15H,7-10,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNALRAMTSQXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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